molecular formula C9H9FO B11920239 2-Fluorochroman

2-Fluorochroman

Cat. No.: B11920239
M. Wt: 152.16 g/mol
InChI Key: RDBPNHWQMMBSMZ-UHFFFAOYSA-N
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Description

2-Fluorochroman is an organic compound that belongs to the class of fluorochromanes It is characterized by the presence of a fluorine atom attached to the chroman ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorochroman typically involves the fluorination of chroman derivatives. One common method starts with the reaction of chroman with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalytic systems and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluorochroman can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated chromanones or chromanols.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include fluorinated chromanones, chromanols, and various substituted chroman derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluorochroman has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: this compound is utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2-Fluorochroman exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved pharmacological profiles. The exact pathways involved can vary, but often include interactions with cellular signaling cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorochroman: Similar in structure but with a chlorine atom instead of fluorine.

    2-Bromochroman: Contains a bromine atom, leading to different reactivity and properties.

    2-Iodochroman: The presence of an iodine atom imparts unique characteristics compared to fluorine.

Uniqueness of 2-Fluorochroman

This compound stands out due to the unique properties imparted by the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity, stability, and biological activity. These attributes make this compound a valuable compound for various applications, particularly in the design of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

2-fluoro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H9FO/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9H,5-6H2

InChI Key

RDBPNHWQMMBSMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1F

Origin of Product

United States

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